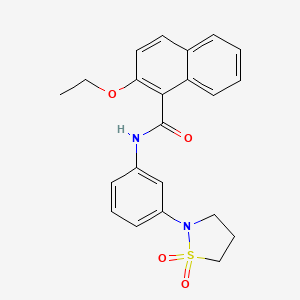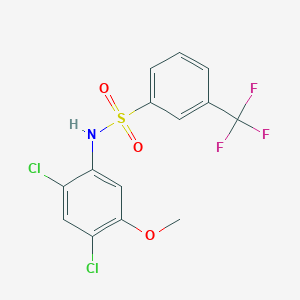
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a dichloro-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl sulfonamide structure. One common approach is the reaction of 2,4-dichloro-5-methoxyaniline with 3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Amines.
Substitution: Various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is employed as a tool to study enzyme inhibition and protein interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its chemical properties contribute to the development of high-performance materials with enhanced durability and resistance to degradation.
Mechanism of Action
The mechanism by which N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-3-(trifluoromethyl)benzenesulfonamide
N-(2,4-dichloro-5-hydroxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
N-(2,4-dichloro-5-methoxyphenyl)-benzenesulfonamide
Uniqueness: N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its methoxy group, which imparts unique chemical and biological properties compared to its analogs. This methoxy group enhances the compound's solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO3S/c1-23-13-7-12(10(15)6-11(13)16)20-24(21,22)9-4-2-3-8(5-9)14(17,18)19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIUPWELWJHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B2931171.png)
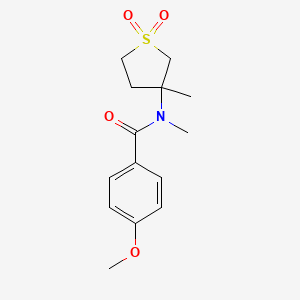
![2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2931174.png)
![2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931175.png)
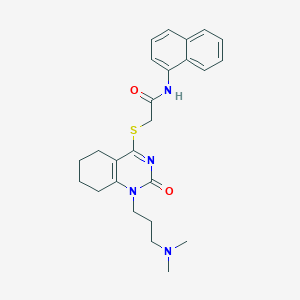
![3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2931179.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)
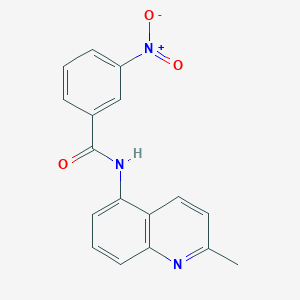
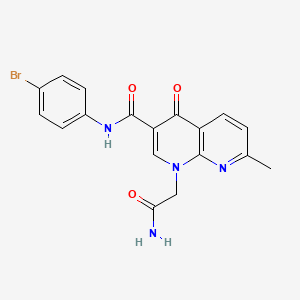
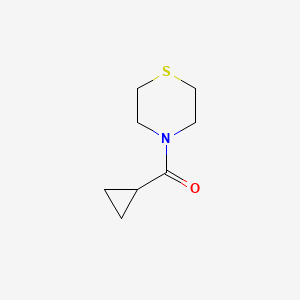
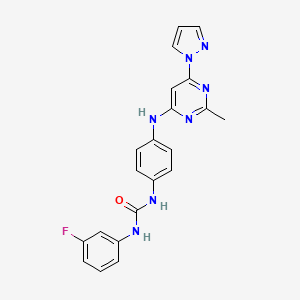
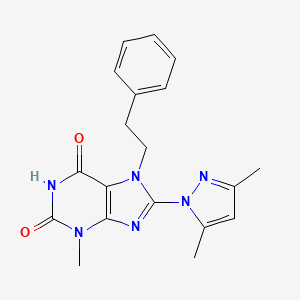
![4-[cyclohexyl(ethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2931191.png)
